molecular formula C8H20Cl2N2O B1424894 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride CAS No. 1258640-14-0

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride

Cat. No. B1424894
M. Wt: 231.16 g/mol
InChI Key: ZMPDRRNPIRIOKZ-UHFFFAOYSA-N
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Description

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPP or 1-methyl-4-(1-methylethoxy)piperazine dihydrochloride. It is a white crystalline powder that is soluble in water and ethanol. MPP is a piperazine derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride is involved in various synthetic processes. For example, it's used in the scale-up synthesis of dopamine uptake inhibitors like GBR-12909. This process aims to eliminate chromatographic purifications and minimize the use of environmentally unacceptable reagents while improving overall yield (Ironside et al., 2002).

  • Chemical Structure Analysis : The compound has been subject to detailed NMR study, providing complete NMR assignments for its dihydrochloride salt using various techniques such as DEPT, H-H COSY, HMQC, and HMBC (Qin et al., 2005).

Therapeutic Research and Pharmacological Properties

  • Antidepressant and Antianxiety Properties : Research has been conducted on novel derivatives of 1-(1-Methoxypropan-2-yl)piperazine for potential antidepressant and antianxiety applications. These derivatives have shown significant activities in behavioral tests like Porsolt’s despair test and the plus maze method (Kumar et al., 2017).

  • Anticancer and Antituberculosis Activities : Synthesized derivatives of this compound have been evaluated for their anticancer and antituberculosis activities. Some derivatives exhibited significant activity against human breast cancer cell lines and M. tb h37Rv, a strain of Mycobacterium tuberculosis (Mallikarjuna et al., 2014).

Crystallographic and Spectroscopic Studies

  • Crystal Structure Analysis : Studies involving X-ray diffraction and Hirshfeld surface analysis have been conducted on piperazine derivatives, including 1-(1-Methoxypropan-2-yl)piperazine, to understand their crystal structures and intermolecular interactions (Kumara et al., 2017).

  • Infrared Spectroscopy : The use of gas chromatography coupled to infrared detection (GC-IRD) has been utilized to differentiate between isomeric piperazines, including those containing 1-(1-Methoxypropan-2-yl)piperazine, providing specific confirmation for each isomer (Abdel-Hay et al., 2014).

properties

IUPAC Name

1-(1-methoxypropan-2-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-8(7-11-2)10-5-3-9-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPDRRNPIRIOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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